molecular formula C14H22N2O B2938661 (4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine CAS No. 359878-55-0

(4-Methoxy-benzyl)-(1-methyl-piperidin-4-yl)-amine

Cat. No. B2938661
Key on ui cas rn: 359878-55-0
M. Wt: 234.343
InChI Key: NDKSBLMWVDRHHO-UHFFFAOYSA-N
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Patent
US06756393B2

Procedure details

Starting materials: 1-Methyl-4-piperidone (1.13 g, 10.0 mmol, 1.0 eq.), 4-methoxybenzylamine (1.37 g, 1.0 eq.).
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=1>>[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH:16][CH:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
1.13 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Two
Name
Quantity
1.37 g
Type
reactant
Smiles
COC1=CC=C(CN)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(CNC2CCN(CC2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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